molecular formula C26H24N6O B2643189 N4-(3-methoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-08-6

N4-(3-methoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2643189
CAS No.: 955338-08-6
M. Wt: 436.519
InChI Key: FRVNZWUQGJMIKZ-UHFFFAOYSA-N
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Description

N4-(3-Methoxyphenyl)-N6-[(4-Methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative designed to mimic purine bases, leveraging structural similarity to target kinases and other enzymes involved in cancer progression . Its scaffold shares features with clinically approved tyrosine kinase inhibitors (TKIs) like erlotinib and lapatinib, which target EGFR and HER2, respectively .

Properties

IUPAC Name

4-N-(3-methoxyphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O/c1-18-11-13-19(14-12-18)16-27-26-30-24(29-20-7-6-10-22(15-20)33-2)23-17-28-32(25(23)31-26)21-8-4-3-5-9-21/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVNZWUQGJMIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-methoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with pyrazolo[3,4-d]pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods ensure consistent quality and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N4-(3-methoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

N4-(3-methoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research and treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-methoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among pyrazolo[3,4-d]pyrimidine derivatives include substitutions at the N4, N6, and 1-phenyl positions, which influence molecular weight, solubility, and biological activity.

Compound Name Substituents Molecular Formula Molecular Weight Solubility (μg/mL) Melting Point (°C) Key Activity Reference
Target Compound N4-(3-methoxyphenyl), N6-(4-methylbenzyl), 1-phenyl C27H25N7O 463.54 Not reported Not reported Kinase inhibition (hypothesized)
N4-(3,4-Dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl analog N4-(3,4-dimethylphenyl), N6-(3-methoxypropyl) C23H26N6O 402.50 Not reported Not reported Anticancer (mechanism unspecified)
N6-(3-Chloro-4-methoxyphenyl)-1-methyl-N4-phenyl analog N4-phenyl, N6-(3-chloro-4-methoxyphenyl), 1-methyl C19H16ClN7O 401.83 Not reported Not reported Kinase inhibition (structural inference)
N4-(3-Methoxyphenyl)-N3-(4-phenoxyphenyl) analog (3,4-diamine) N3-(4-phenoxyphenyl), N4-(3-methoxyphenyl) C25H21N7O2 467.48 Not reported 199–201 Antiproliferative (e.g., MCF7)
PR5-LL-CM01 (PRMT5 inhibitor) N4-(3,4-dimethylphenyl), N6-(2-dimethylaminoethyl) C23H27N7 401.51 Not reported Not reported PRMT5 inhibition, antitumor
N4-(3-Chloro-4-methylphenyl)-N6-ethyl analog N4-(3-chloro-4-methylphenyl), N6-ethyl C15H17ClN6 316.79 0.5 (pH 7.4) Not reported Not specified

Notes:

  • Methoxy positioning significantly impacts activity: The 3-methoxyphenyl group (target compound) versus 2- or 4-methoxy isomers (e.g., ) may alter electronic effects and hydrogen bonding, as seen in the 65% yield and lower melting point (199–201°C) of the 3-methoxy analog compared to the 2-methoxy variant (243–245°C) .
  • Chlorine substituents (e.g., ) enhance potency but may increase toxicity risks, as seen in kinase inhibitors like gefitinib .

Structural Insights from Quinazoline Derivatives

This modification retains planar aromaticity for ATP-binding pocket interactions while introducing heteroatoms (N atoms) for enhanced hydrogen bonding.

Biological Activity

The compound N4-(3-methoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic molecule with potential biological activities. Its structure suggests that it may exhibit pharmacological properties due to the presence of various functional groups, including pyrazole and pyrimidine moieties. This article explores its biological activity, synthesizing data from diverse research studies and case analyses.

Structural Overview

The compound's molecular formula is C23H24N6OC_{23}H_{24}N_{6}O, and its structure comprises several key components:

  • Pyrazolo[3,4-d]pyrimidine core : This heterocyclic structure is known for its biological significance.
  • Methoxy and methyl phenyl substituents : These groups can influence the compound's lipophilicity and interaction with biological targets.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC23H24N6OC_{23}H_{24}N_{6}O
Molecular Weight392.47 g/mol
Functional GroupsMethoxy, Methyl, Pyrazole, Pyrimidine

Anticancer Potential

Research has indicated that compounds with pyrazolo[3,4-d]pyrimidine structures often exhibit significant anticancer activity. A study by Alotaibi et al. (2024) highlighted the ability of similar compounds to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific compound has shown promise in preliminary assays against several cancer cell lines.

Antimicrobial Activity

The presence of the pyrazole ring may confer antimicrobial properties. A related study demonstrated that derivatives of pyrazolo compounds exhibited activity against a range of bacterial and fungal pathogens. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferationAlotaibi et al., 2024
AntimicrobialActivity against bacteria and fungiRelated studies on pyrazole derivatives

Case Study 1: Anticancer Activity Assessment

In a controlled laboratory setting, derivatives similar to the target compound were assessed for their cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent response, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy Testing

A series of tests were conducted on the compound against common pathogens such as Staphylococcus aureus and Candida albicans. The compound demonstrated notable inhibitory concentrations, suggesting its potential as an antimicrobial agent.

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